2,4,6-Trithiaheptane

Description

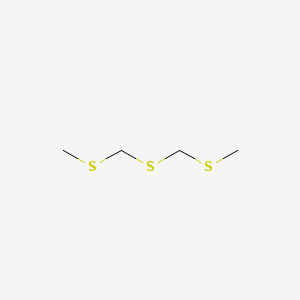

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methylsulfanyl(methylsulfanylmethylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S3/c1-5-3-7-4-6-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFOEUXAUYRCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCSCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215715 | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, almost colourless liquid; Cooked brown roasted aroma | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1671/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

255.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in triacetin, Soluble (in ethanol) | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1671/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6540-86-9 | |

| Record name | 1,1′-Thiobis[1-(methylthio)methane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6540-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006540869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRITHIAHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUN90O9MA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the characterization of 2,4,6-trithiaheptane and its substituted analogues. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of signals to specific atoms within the molecule, providing a window into its electronic and three-dimensional structure.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound (designated as 1a in some literature) and its derivatives provides key information based on chemical shifts (δ) and spin-spin coupling constants (J). In a study by Grossert, Hooper, and Neaves, the spectral parameters for a series of substituted 2,4,6-trithiaheptanes were detailed. cdnsciencepub.comresearchgate.net For the parent compound, the proton signals corresponding to the methyl (S-CH₃) and methylene (B1212753) (S-CH₂-S) groups can be distinctly identified.

For instance, in a related compound, 3-methyl-2,4,6-trithiaheptane, the ¹H NMR spectrum shows distinct signals for the different methyl and methylene protons, with their chemical shifts and coupling constants providing information about the connectivity and local electronic environment. cdnsciencepub.com

| Compound | Protons | Chemical Shift (δ ppm) | Coupling Constant (J Hz) |

| This compound | S-CH₃ | ~2.15 (s) | N/A |

| S-CH₂-S | ~3.80 (s) | N/A | |

| 3-Methyl-2,4,6-trithiaheptane | S-CH₃ | Varies | Varies |

| S-CH₂-S | Varies | Varies | |

| C(3)-H | Varies | Varies | |

| C(3)-CH₃ | Varies | Varies |

Note: Specific values for the parent compound are illustrative; detailed data for derivatives are available in referenced literature.

Carbon-13 (¹³C) NMR for Backbone and Substituent Assignments

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound and its derivatives. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of adjacent atoms. In this compound, signals for the terminal methyl carbons (C-1/C-7) and the central methylene carbons (C-3/C-5) are observed. cdnsciencepub.comresearchgate.net

The assignments of C-1 and C-7 in asymmetrically substituted derivatives like 3,5-dialkyl-2,4,6-trithiaheptanes can sometimes be ambiguous, as the signals for the two S-methyl groups may not be easily differentiated even under gated decoupling conditions. cdnsciencepub.com

| Compound | Carbon Atom | Chemical Shift (δ ppm) |

| This compound | C-1/C-7 (S-CH₃) | ~15.0 |

| C-3/C-5 (S-CH₂-S) | ~35.0 | |

| 3,5-Dialkyl Derivatives (General) | C-1/C-7 | Varies |

| C-3/C-5 | Varies | |

| Alkyl Carbons | Varies |

Note: Data is representative. Actual chemical shifts vary with substitution. cdnsciencepub.com

Elucidation of Stereochemistry and Diastereomeric Mixtures via NMR

When this compound is substituted at the C-3 and C-5 positions with different alkyl groups, chiral centers are created, leading to the possibility of diastereomers. NMR spectroscopy is a powerful technique for identifying and quantifying these stereoisomers. cdnsciencepub.comresearchgate.net

For example, the synthesis of 3,5-dialkyl derivatives often results in diastereomeric mixtures. cdnsciencepub.com The ¹³C NMR spectrum of such a mixture will show separate signals for the corresponding carbons of each diastereomer, with the integration of these signals reflecting the ratio of the isomers in the mixture. cdnsciencepub.com Similarly, the ¹H NMR spectrum will display distinct sets of signals for the protons of each diastereomer. The analysis of these spectra for compounds like 3,5-dialkyl derivatives indicated the presence of both erythro and threo isomers. cdnsciencepub.com

Long-Range Carbon-Proton Coupling Constants in Structural Determination

The measurement of long-range carbon-proton coupling constants (ⁿJCH, where n > 1) is a sophisticated NMR technique used to further confirm structural assignments. These couplings, typically observed over two or three bonds (²JCH and ³JCH), provide valuable information about the connectivity and conformation of the molecule. cdnsciencepub.comresearchgate.net

In the study of substituted 2,4,6-trithiaheptanes, long-range ¹³C-¹H coupling constants were measured to aid in the structural elucidation. cdnsciencepub.comresearchgate.net For instance, analysis of ³JCH values in diastereomeric mixtures of 3,5-dialkyl derivatives provided insights into the conformational preferences of the molecules, suggesting differences in the populations of conformers between the major and minor diastereomers. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of this compound and its derivatives, which helps in confirming their structure.

Fragmentation Pathway Analysis (e.g., Elimination of Methanethiol)

A characteristic and major fragmentation pathway observed in the mass spectra of this compound and its alkylated derivatives is the elimination of a methanethiol (B179389) (CH₃SH) radical. cdnsciencepub.comresearchgate.net This fragmentation is a key diagnostic feature for this class of compounds.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, followed by fragment ions resulting from characteristic losses.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₄H₁₀S₃]⁺ | 154 | Molecular Ion (M⁺) |

| [M - CH₃S]⁺ | 107 | Loss of a methylthio radical |

| [M - CH₃SH]⁺ | 106 | Elimination of methanethiol |

Note: The fragmentation pattern is a principal characteristic for the identification of these compounds. cdnsciencepub.comresearchgate.net

This consistent fragmentation behavior underscores its utility in identifying these structures within complex mixtures or as products of chemical reactions. cdnsciencepub.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. For this compound, with a chemical formula of C₄H₁₀S₃, the expected monoisotopic mass is 153.99446 Da. uni.lu HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification. Predicted CCS values for various adducts of this compound have been calculated and are presented in the table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 155.00174 | 127.4 |

| [M+Na]⁺ | 176.98368 | 136.8 |

| [M+NH₄]⁺ | 172.02828 | 137.5 |

| [M+K]⁺ | 192.95762 | 125.6 |

| [M-H]⁻ | 152.98718 | 128.8 |

| [M+Na-2H]⁻ | 174.96913 | 129.4 |

| [M]⁺ | 153.99391 | 130.5 |

| [M]⁻ | 153.99501 | 130.5 |

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, provides detailed information about the molecular vibrations and is instrumental in elucidating the structure and bonding within a molecule.

Raman spectroscopy has been utilized to study this compound and its derivatives. cdnsciencepub.comcdnsciencepub.com The technique is particularly sensitive to the vibrations of the sulfur-containing backbone of the molecule. While specific Raman spectral data for the parent compound is not extensively detailed in the provided context, studies on related sulfones derived from this compound indicate the utility of Raman spectroscopy in characterizing the structural features of such thia-alkanes. cdnsciencepub.comcdnsciencepub.com

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations of the methyl and methylene groups, as well as C-S stretching vibrations. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists an IR spectrum for this compound as an identification method. fao.org The Human Metabolome Database (HMDB) also indicates the availability of predicted IR spectral data.

Raman Spectroscopy for Molecular Structure and Bonding

Chromatographic Methods for Separation and Detection

Chromatographic techniques are essential for isolating and identifying this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method for the analysis of volatile and semi-volatile organosulfur compounds like this compound. core.ac.ukresearchgate.net In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for positive identification.

Research on cooked petai beans successfully used high-resolution GC/ToF-MS (Time-of-Flight Mass Spectrometry) to identify this compound for the first time in this plant. researchgate.net Similarly, studies on Tulbaghia species employed GC-MS to characterize the polysulfides present, including this compound. core.ac.uk Mass spectra of this compound typically show a characteristic fragmentation pattern involving the elimination of methanethiol. cdnsciencepub.com The Human Metabolome Database notes the existence of a predicted GC-MS spectrum for the non-derivatized form of the compound. hmdb.ca

Development of Advanced Separation Techniques

The isolation and identification of this compound, especially from complex natural sources, have been made possible by the development of advanced separation techniques. Gas chromatography (GC) is the foremost technique for the analysis of this volatile sulfur compound. nist.gov

High-resolution gas chromatography coupled with time-of-flight mass spectrometry (GC/ToF-MS) represents a powerful analytical tool for this purpose. This method has been successfully used to identify this compound in the volatile constituents of cooked petai beans (Parkia speciosa) for the first time. researchgate.netfortunejournals.comannualreviews.org The process typically involves isolating the volatile compounds through methods like hydrodistillation under reduced pressure, followed by solvent extraction, before the sample is introduced into the GC/MS system. researchgate.net

Similarly, GC analysis with a flame ionization detector (FID) and GC-MS has been used to identify this compound in extracts from Tulbaghia violacea and as a major component in the essential oil of Scorodocarpus borneensis. google.comcore.ac.ukresearchgate.netunmul.ac.id These advanced chromatographic methods provide not only the retention time for identification but also the mass spectrum, which allows for definitive structural confirmation. unmul.ac.id

Table 2: Applications of Gas Chromatography in the Analysis of this compound

| Analytical Method | Sample Source | Sample Preparation | Purpose of Analysis | Reference |

|---|---|---|---|---|

| High-Resolution GC/ToF-MS | Cooked Parkia speciosa beans | Hydrodistillation, solvent extraction | Identification of volatile constituents | researchgate.net |

| GC/FID and GC/MS | Tulbaghia violacea | Solvent extraction | Identification of polysulfides in ethyl acetate (B1210297) extract | core.ac.uk |

Natural Occurrence and Biotransformation Pathways

Identification and Distribution in Botanical Sources

The linear polysulfide 2,4,6-Trithiaheptane has been identified in several plant species, often contributing to their characteristic aromas. Its presence is particularly notable in certain edible and medicinal plants.

Parkia speciosa, commonly known as stinky beans, is a plant native to Southeast Asia recognized for its strong, pungent smell. The compound this compound has been identified in cooked stinky beans. fortunejournals.comresearchgate.net It is one of several linear polysulfides detected in the cooked beans, which are not found in the raw plant material. researchgate.netannualreviews.org The volatile compounds, including this compound, are formed during the cooking process from precursors present in the beans. researchgate.net Other sulfur compounds identified in P. speciosa include cyclic polysulfides like 1,2,4-trithiolane (B1207055) and 1,3,5-trithiane (B122704), which are responsible for the strong smell of the ripe, raw beans. fortunejournals.comannualreviews.org

The primary precursor for many of the sulfur compounds in stinky beans is djenkolic acid. annualreviews.org Through enzymatic action by C-S lyase and subsequent oxidation of the resulting methanedithiol, various cyclic polysulfides are generated in the ripe bean. researchgate.netannualreviews.org Thermal processing, such as cooking, leads to the formation of linear polysulfides like this compound. researchgate.netannualreviews.org

Table 1: Sulfur Compounds Identified in Parkia speciosa

| Compound Name | Presence |

|---|---|

| This compound | Cooked beans fortunejournals.comresearchgate.netnih.gov |

| 1,3-Dithiabutane | Cooked beans researchgate.netannualreviews.org |

| 2,4-Dithiapentane | Cooked beans fortunejournals.comresearchgate.net |

| 2,3,5-Trithiahexane | Cooked beans fortunejournals.comresearchgate.net |

| 1,2,4-Trithiolane | Ripe raw beans fortunejournals.comannualreviews.org |

| 1,3,5-Trithiane | Ripe raw beans fortunejournals.comannualreviews.org |

While this compound itself is not extensively documented in all Allium species, related sulfur compounds are characteristic of this genus, which includes garlic and onions. mdpi.com The formation of polysulfides in Allium species is well-established, arising from the enzymatic breakdown of S-alk(en)yl cysteine sulfoxides. core.ac.uk For instance, allicin (B1665233) in garlic is thermally transformed into various oil-soluble polysulfides like diallyl sulfide (B99878), diallyl disulfide, and diallyl trisulfide. annualreviews.org The presence of this compound has been noted in Tulbaghia violacea, a plant also known as "society garlic," which shares organoleptic properties with the Allium genus. nul.lsphytojournal.com

Scorodocarpus borneensis, or the Kulim tree, is a plant from Borneo known for its strong garlic-like odor. mdpi.com Research has led to the isolation of several sulfur-containing compounds from this tree. researchgate.net While this compound has been identified in the essential oil of its leaves researchgate.netresearchgate.net, derivatives such as 5-thioxo-2,4,6-trithiaheptane 2,2-dioxide have been isolated from the seeds. mdpi.comencyclopedia.pubnih.gov The presence of these compounds suggests a polysulfide formation pathway in S. borneensis that may be similar to that found in Allium species. mdpi.comnih.gov

Table 2: Sulfur Compounds in Scorodocarpus borneensis

| Compound Name | Part of Plant |

|---|---|

| This compound | Leaves (Essential Oil) researchgate.netresearchgate.net |

| This compound-2,2-dioxide | Leaves (Essential Oil) researchgate.net |

| 5-thioxo-2,4,6-trithiaheptane 2,2-dioxide | Seeds mdpi.comencyclopedia.pubnih.gov |

| Methyl (methylsulfinyl) methyl sulfide | Leaves (Essential Oil) researchgate.net |

Occurrence in Allium Species

Mechanistic Studies of Formation Pathways in Biological Matrices

The formation of this compound and other polysulfides in plants is a complex process influenced by both thermal conditions and non-enzymatic chemical reactions.

Thermal processing plays a crucial role in the generation of certain polysulfides. In the case of Parkia speciosa, linear polysulfides including this compound are detected in cooked beans but not in their raw counterparts. researchgate.netannualreviews.org This indicates that the heat applied during cooking initiates chemical transformations of sulfur-containing precursors present in the raw beans. annualreviews.org The predominant precursor in stinky beans is djenkolic acid. annualreviews.org While enzymatic processes are responsible for the cyclic polysulfides in ripe, raw beans, the formation of linear polysulfides like this compound is a result of thermal degradation and rearrangement reactions. researchgate.netannualreviews.org Similarly, in Allium species, heat transforms allicin into a variety of diallyl polysulfides. annualreviews.org

Polysulfides can be formed through non-enzymatic pathways involving the reaction of thiols and other sulfur-containing compounds. encyclopedia.pub Hydrogen sulfide (H₂S) is a central molecule in these pathways. mdpi.com It can be generated non-enzymatically from the reaction of thiols like glutathione (B108866) with inorganic polysulfides or from cysteine in a reaction catalyzed by iron and vitamin B6. encyclopedia.pub

Once formed, H₂S can undergo further non-enzymatic reactions to produce polysulfides. mdpi.com For instance, in the presence of oxygen, H₂S can be oxidized to form hydrogen polysulfides (H₂Sₙ). mdpi.com Additionally, H₂S can react with elemental sulfur to generate polysulfides of varying lengths. mdpi.com These non-enzymatic reactions are thought to contribute to the diversity of polysulfides found in biological systems and can occur under physiological conditions. mdpi.com The generation of persulfides, which are precursors to polysulfides, can also occur non-enzymatically through the interaction of sulfenic acids with thiols. nih.gov

Postulated Metabolic Transformations of Simple Sulfides

The biotransformation of this compound is anticipated to follow the metabolic pathways established for other simple sulfides. who.int These pathways involve a series of oxidative reactions. The evaluation of substances like this compound considers that they may be biotransformed into reactive metabolites, including thiols, sulfoxides, and sulfones. dtu.dk Consequently, they are not expected to be metabolized into completely innocuous products. dtu.dk

The metabolic transformations for simple sulfides and related thiol compounds are multifaceted. The initial and most significant step is oxidation. who.int Simple sulfides are expected to undergo oxidation, leading to the formation of more oxidized sulfur species. who.intnih.gov This is a common pathway for many organosulfur compounds.

General metabolic pathways for related sulfur compounds include:

Oxidation: The primary transformation involves the oxidation of the sulfide group. This can lead to the formation of corresponding sulfoxides and, with further oxidation, sulfones. who.int Thiols can be oxidized to sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H). who.int

Methylation: Thiols can undergo methylation to produce methyl sulfides. These resulting sulfides can then be further oxidized to methyl sulfoxides and sulfones. who.int

Reaction with Endogenous Thiols: Another pathway involves the reaction with endogenous thiols, such as glutathione and cysteine, to form mixed disulfides. who.int

Glucuronidation: Conjugation with glucuronic acid is another potential metabolic route. who.int

Desulfuration: Oxidation can also occur at the α-carbon, which results in desulfuration and the formation of an aldehyde intermediate. who.int

These metabolic processes are crucial for understanding the disposition of simple sulfides within a biological system.

Table 2: Postulated Metabolic Pathways for Simple Sulfides

| Transformation Pathway | Description of Reaction | Resulting Products | Reference |

|---|---|---|---|

| Oxidation | The addition of oxygen atoms to the sulfur atom. | Sulfoxides, Sulfones, Sulfinic Acids, Sulfonic Acids | who.int |

| Methylation | The addition of a methyl group, primarily to thiol metabolites. | Methyl sulfides (which can be further oxidized) | who.int |

| Conjugation | Reaction with endogenous molecules to increase water solubility. | Mixed disulfides (with glutathione/cysteine), Glucuronic acid conjugates | who.int |

| Desulfuration | Removal of sulfur via oxidation at the alpha-carbon. | Aldehyde intermediates | who.int |

Compound Index

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular mechanics methods have been employed to study the conformational preferences of 2,4,6-trithiaheptane, often as a model compound for understanding the structure of larger poly(thiomethylene) polymers. oup.com These studies calculate the steric energy of the molecule based on bond stretching, bending, torsional, and non-bonded interactions to determine the most stable conformations. oup.com

For this compound, the conformers with two consecutive gauche bonds of the same sign are found to be the lowest in energy. oup.com The next most stable are conformers containing one gauche bond, while the all-trans conformer is the highest in energy. oup.com This preference for gauche conformations is a notable feature, driven primarily by torsional and electrostatic interactions. oup.com The stability of the gauche conformation is consistent with the "rabbit-ear effect," where repulsion between lone-pair electrons on the sulfur atoms in the trans form makes it less stable. oup.com The long C-S bond length is also a contributing factor to these conformational preferences. oup.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

While specific quantum chemical calculations detailing the electronic structure and reactivity of this compound are not extensively documented in the readily available literature, general principles of computational chemistry suggest how such studies would be approached. Density Functional Theory (DFT) and other ab initio methods are standard tools for investigating molecular properties. researchgate.netnih.gov These calculations can provide information on:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions, which is crucial for predicting sites of nucleophilic or electrophilic attack.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity in chemical reactions.

Electrostatic Potential: Calculating the electrostatic potential surface can visualize the charge distribution and predict how the molecule will interact with other polar molecules or ions.

For this compound, such calculations would likely show significant electron density around the sulfur atoms due to their lone pairs, making them potential sites for interaction with electrophiles or metal centers. The C-H bonds of the methylene (B1212753) and methyl groups would be the primary sites for radical abstraction.

Computational Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shift and Coupling Constant Prediction

Computational methods can predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants. While specific theoretical NMR studies for this compound are not widely published, the methodology is well-established. These predictions are valuable for confirming experimentally determined structures and for assigning complex spectra. The process typically involves optimizing the molecular geometry using a method like DFT, followed by a calculation of the NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane.

Predicted Collision Cross Section Values for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it travels through a buffer gas. nih.gov Computational methods can predict CCS values for different ions of a molecule, which can then be compared with experimental data to aid in structural identification.

For this compound, predicted CCS values have been calculated for various adducts. These predictions are typically generated using software that employs machine learning models or classical mechanics-based approaches. The predicted values vary depending on the adduct and the specific prediction algorithm used. uni.luhmdb.ca

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) (CCSbase) uni.lu | Predicted CCS (Ų) (DarkChem) hmdb.ca | Predicted CCS (Ų) (DeepCCS) hmdb.ca |

| [M+H]⁺ | 155.00174 | 127.4 | 129.969 | 133.041 |

| [M+Na]⁺ | 176.98368 | 136.8 | ||

| [M+NH₄]⁺ | 172.02828 | 137.5 | ||

| [M+K]⁺ | 192.95762 | 125.6 | ||

| [M-H]⁻ | 152.98718 | 128.8 | 124.885 | 131.025 |

| [M+Na-2H]⁻ | 174.96913 | 129.4 | ||

| [M]⁺ | 153.99391 | 130.5 | ||

| [M]⁻ | 153.99501 | 130.5 | ||

| [M-2H]⁻ | 166.471 |

Data from various computational prediction tools. uni.luhmdb.ca This table is for illustrative purposes and the accuracy of the predictors may vary.

Reaction Mechanism Studies via Computational Approaches

In the context of this compound, computational studies could be used to investigate various reactions, such as:

Alkylation: Treatment of this compound with strong bases followed by alkylating agents leads to the formation of 3-alkylated and 3,5-dialkylated derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.net Computational modeling could explore the structure and stability of the carbanion intermediate formed upon deprotonation and the transition states for the subsequent alkylation steps.

Oxidation: The sulfur atoms in this compound can be oxidized to form sulfoxides and sulfones. cdnsciencepub.comcdnsciencepub.com Theoretical calculations could help understand the selectivity of oxidation at the different sulfur atoms and the mechanism of the oxidation process.

Pyrolysis: Computational studies can model the thermal decomposition of this compound, predicting the primary fragmentation pathways and the resulting products. nih.gov

While specific computational studies on the reaction mechanisms of this compound are not extensively reported, the methodologies are well-established for providing detailed mechanistic insights. researchgate.net

Q & A

Q. What spectroscopic methods are recommended for characterizing 2,4,6-Trithiaheptane’s structural properties?

To confirm the molecular structure, researchers should employ 1H-NMR and infrared (IR) spectroscopy as foundational techniques. The 1H-NMR spectrum provides insights into proton environments and bonding patterns, while IR spectroscopy identifies functional groups via characteristic absorption bands (e.g., S–S or C–S stretching vibrations). For comprehensive validation, cross-reference spectral data with literature benchmarks, such as those reported in food additive specifications . Advanced characterization may require 13C-NMR or mass spectrometry (MS) if available.

Q. How should researchers handle this compound safely in laboratory settings?

Safety protocols must address its classification as a skin/eye irritant (Category 2) and respiratory irritant (Category 3). Key measures include:

- Use of fume hoods to prevent inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Immediate washing with water for skin/eye contact and medical consultation for prolonged exposure. Stability under standard storage conditions is noted, but avoid incompatible materials (e.g., strong oxidizers) .

Q. What synthetic routes are documented for this compound production?

While explicit synthesis protocols are not detailed in the evidence, sulfur-containing compounds like this are typically synthesized via thiol-disulfide exchange reactions or alkylation of polysulfides . Researchers should prioritize purification using techniques such as vacuum distillation or column chromatography to achieve high purity. Analytical validation via NMR and MS is critical to confirm product integrity .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved?

Contradictions in spectral data (e.g., peak shifts or missing signals) may arise from impurities, solvent effects, or isomerism. Methodological solutions include:

- Multi-technique validation : Combine NMR, IR, and high-resolution MS to cross-verify results.

- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra.

- Sample recrystallization : Eliminate contaminants affecting spectral clarity .

Q. What mechanistic studies could elucidate this compound’s role as a synthetic flavoring agent?

Investigate its volatility , odor threshold , and interaction with olfactory receptors through:

- Gas chromatography-olfactometry (GC-O) : Correlate specific volatile fractions with sensory profiles.

- Molecular docking simulations : Predict binding affinities to human olfactory receptors.

- Stability assays : Assess degradation under food matrix conditions (pH, temperature) to optimize flavor retention .

Q. What gaps exist in toxicological data for this compound, and how can they be addressed?

Current safety assessments lack detailed acute/chronic toxicity and ecotoxicological profiles (e.g., LC50, NOAEL). Researchers should:

- Conduct in vitro assays : Cytotoxicity tests on human cell lines (e.g., HepG2).

- Perform in vivo studies : Rodent models for dose-response relationships.

- Evaluate environmental persistence**: Biodegradation studies under aerobic/anaerobic conditions .

Q. How does this compound’s stability impact its application in food systems?

Stability under varying pH , temperature , and oxidative stress must be quantified. Experimental approaches include:

- Accelerated shelf-life testing : Monitor structural integrity via HPLC or GC-MS under stress conditions.

- Interaction studies : Assess reactivity with food components (e.g., proteins, lipids) using spectroscopic or chromatographic methods.

- Regulatory alignment : Compare results with EFSA/JECFA guidelines for flavoring agents .

Methodological Recommendations

- Data Triangulation : Combine spectroscopic, computational, and sensory data to resolve contradictions .

- Literature Synthesis : Justify research gaps by referencing foundational studies on structurally related sulfides .

- Ethical Compliance : Adhere to safety and environmental regulations during synthesis and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.